molecular formula C8H11NO2 B2981044 Ethyl 2-cyano-2-cyclopropylacetate CAS No. 42392-67-6

Ethyl 2-cyano-2-cyclopropylacetate

Cat. No.: B2981044
CAS No.: 42392-67-6
M. Wt: 153.181
InChI Key: FVJQEKBSGPOPLO-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-cyclopropylacetate is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . It is a liquid at room temperature and is known for its applications in various chemical reactions and research fields.

Preparation Methods

Ethyl 2-cyano-2-cyclopropylacetate can be synthesized through several methods. One common synthetic route involves the reaction of 2-cyclopropylacetonitrile with diethyl carbonate in the presence of sodium hydride as a base. The reaction is typically carried out in refluxing toluene . This method provides a straightforward approach to obtaining the compound with high purity.

Chemical Reactions Analysis

Ethyl 2-cyano-2-cyclopropylacetate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Ethyl 2-cyano-2-cyclopropylacetate can be compared to other cyanoacetate derivatives, such as methyl cyanoacetate and ethyl cyanoacetate. These compounds share similar reactivity patterns but differ in their alkyl groups, which can influence their physical properties and reactivity. This compound is unique due to the presence of the cyclopropyl group, which can impart additional steric effects and influence the compound’s behavior in reactions .

Properties

IUPAC Name

ethyl 2-cyano-2-cyclopropylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-11-8(10)7(5-9)6-3-4-6/h6-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJQEKBSGPOPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of sodium hydride (60% in mineral oil, 38 g) and diethyl carbonate (97 mL) in toluene (240 mL) was added dropwise a solution of cyclopropylacetonitrile (32 g) in toluene (120 mL) over 40 min with heating under reflux, and the mixture was heated under reflux for additional 2 hr. The mixture was neutralized with acetic acid (120 mL) in an ice bath, water was added thereto, and the mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was distilled (boiling point 69-72° C., 4.0 mmHg) to give the title compound (50 g).
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
97 mL
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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